(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-4-(9H-fluoren-2-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c18-15(17(21)22)9-16(20)19-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8,15H,7,9,18H2,(H,19,20)(H,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIIRLCSVINDSC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of Aspartate Analogues
Starting Materials and Initial Activation
The synthesis often begins with L-aspartic acid or its derivatives due to their inherent chirality. In one documented approach, L-aspartic acid is converted to a β-carboxy intermediate, which is subsequently activated for carbamoylation. For example, the β-carboxyl group is protected as a tert-butyl ester, while the α-amino group is temporarily masked with a benzyloxycarbonyl (Cbz) group. Activation of the β-carboxyl group using carbodiimides (e.g., DCC or EDC) facilitates nucleophilic attack by 9H-fluoren-2-amine, forming the carbamoyl linkage.
Reaction Conditions and Solvent Systems
Optimal conditions for carbamoylation involve anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to minimize racemization. Triethylamine (TEA) is typically added to scavenge HCl generated during activation. Post-reaction purification via silica gel chromatography yields the protected intermediate with >85% enantiomeric excess (ee).
Deprotection and Final Isolation
The Cbz group is removed via catalytic hydrogenation (H₂, Pd/C), and the tert-butyl ester is cleaved with trifluoroacetic acid (TFA). Final purification by recrystallization from ethyl acetate/hexane mixtures affords the target compound in 70–75% overall yield.
Fmoc-Based Protection and Cyclization
Patent-Established Route (CN102718739A)
A patented method simplifies synthesis by leveraging Fmoc (9-fluorenylmethoxycarbonyl) protection and a cyclization step. The route begins with levodopa (L-3,4-dihydroxyphenylalanine), which reacts with Fmoc-N-hydroxysuccinimide ester in a bicarbonate buffer to form Fmoc-acyl levodopa.
Key Reaction Steps
- Fmoc Acylation : Levodopa (1 equiv) and sodium bicarbonate (1–6 equiv) are stirred in water, followed by acetone addition. Fmoc-N-hydroxysuccinimide ester (0.8–1.3 equiv) is introduced, and the mixture is stirred overnight. The product, Fmoc-acyl levodopa, is isolated via ethyl acetate extraction and recrystallization.
- Cyclization with 2,2-Dimethoxypropane : Fmoc-acyl levodopa is dissolved in tetrahydrofuran (THF) and reacted with 2,2-dimethoxypropane (1:10–20 molar ratio) using pyridinium p-toluenesulfonate (PPTS, 0.1–0.5 equiv) as a catalyst. Refluxing for 8 hours induces cyclization, yielding the target compound after workup and recrystallization (65% yield).
Comparative Analysis of Synthetic Routes
Optimization and Challenges
Racemization Mitigation
The α-hydrogen of aspartic acid derivatives is prone to racemization under basic conditions. Strategies to suppress this include:
Solvent and Catalyst Selection
THF outperforms DMF in the patented route due to its ability to dissolve both polar and non-polar intermediates. PPTS, a mild acid catalyst, prevents premature deprotection of the Fmoc group while facilitating cyclization.
Purification Challenges
The fluorenylcarbamoyl group’s hydrophobicity complicates aqueous workups. Reverse-phase chromatography (C18 column) with acetonitrile/water gradients is recommended for high-purity isolation.
Chemical Reactions Analysis
Types of Reactions
NBI-59159 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert NBI-59159 into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving NBI-59159 include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of NBI-59159 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogues .
Scientific Research Applications
NBI-59159 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of excitatory amino acid transporters.
Biology: Investigated for its role in modulating neurotransmitter levels in the central nervous system.
Medicine: Explored for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mechanism of Action
NBI-59159 exerts its effects by inhibiting excitatory amino acid transporters, particularly EAAT3. This inhibition prevents the reuptake of excitatory amino acids, such as glutamate, leading to increased extracellular levels of these neurotransmitters. The molecular targets of NBI-59159 include the transporter proteins involved in glutamate regulation .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Compounds
Key Observations:
Structural Variations: Substituent Diversity: The β-carbon substituents range from aromatic (e.g., o-tolyl, trifluoromethylphenyl) to heterocyclic (e.g., indole derivatives in ) and functionalized groups (e.g., carbamoylamino in ). These modifications influence solubility, steric bulk, and reactivity . Amino Group Protection: Unlike the target compound, all evidence-derived analogs feature Fmoc protection on the α-amino group, enhancing stability during solid-phase peptide synthesis (SPPS) .
Synthetic Methods :
- Reductive Amination : describes a method using Fmoc-2’-formyl-L-tryptophan and HCl∙H₂N-Xxx-OMe ester to generate intermediates, followed by coupling with amines .
- Carbodiimide-Mediated Coupling : EDC∙HCl is commonly used to activate carboxylic acids for amide bond formation, as seen in and .
Physicochemical Properties: Purity: High-purity standards (e.g., 99.76% HPLC purity in ) ensure reliability in research applications .
Applications :
Biological Activity
(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid, commonly referred to as fluorenyl carbamoyl amino acid, is a compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : (2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
- CAS Number : 281655-61-6
Biological Activity
The biological activity of (2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid is primarily linked to its role in modulating various biochemical pathways. Below are some key areas of interest:
1. Antimicrobial Activity
Recent studies have shown that derivatives of fluorenyl compounds exhibit antimicrobial properties against various bacterial strains. For instance, compounds containing the fluorenyl moiety have demonstrated activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The effectiveness varies with the substituents on the aryl group, indicating that structural modifications can enhance or reduce antimicrobial efficacy.
2. Antiproliferative Effects
Research indicates that fluorenyl derivatives may possess antiproliferative effects, particularly in cancer cell lines. A study highlighted that certain fluorenone derivatives act as type I topoisomerase inhibitors, which play a crucial role in DNA replication and repair . The introduction of linear alkyl groups in these compounds was found to improve their antiproliferative activity compared to branched or bulky groups.
The mechanism through which (2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid exerts its biological effects involves modulation of apoptotic pathways. In vitro studies demonstrated that certain related compounds could reduce caspase activation and inhibit DNA fragmentation, suggesting a protective role against apoptosis in specific cellular contexts .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on a series of O-aryl-carbamoyl-fluorene derivatives assessed their antimicrobial activity in both suspension and biofilm states. The results indicated significant variations in efficacy based on the chemical structure, with electron-withdrawing groups enhancing activity against planktonic and adhered bacterial cells .
Case Study: Antiproliferative Activity
In another investigation, a set of fluorenone derivatives was synthesized and tested for their antiproliferative effects on various cancer cell lines. The results showed that compounds with secondary amine groups exhibited superior activity compared to those with tertiary amines, underscoring the importance of molecular structure in determining biological outcomes .
Q & A
What are the standard protocols for synthesizing (2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid, and how can purity be optimized?
Category: Basic Research
Answer:
Synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. A common method includes:
- Step 1: Coupling the fluorenyl carbamoyl group to the amino acid backbone using carbodiimide reagents (e.g., EDC∙HCl) in the presence of a base like pyridine .
- Step 2: Purification via column chromatography or recrystallization to remove unreacted reagents.
- Purity Optimization: High-performance liquid chromatography (HPLC) with UV detection (≥99% purity) and nuclear magnetic resonance (NMR) for structural confirmation are critical . Adjust solvent polarity (e.g., dichloromethane/methanol gradients) to improve resolution during purification.
How do steric effects from the fluorenyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
Category: Advanced Research
Answer:
The bulky fluorenyl moiety can hinder coupling reactions, particularly with sterically hindered residues (e.g., valine, isoleucine). Mitigation strategies include:
- Using double coupling protocols with excess activated amino acids.
- Employing microwave-assisted synthesis to enhance reaction kinetics and reduce steric hindrance .
- Monitoring by Kaiser test or FT-IR spectroscopy to confirm complete deprotection and coupling .
What analytical techniques are recommended for characterizing this compound and detecting common impurities?
Category: Basic Research
Answer:
- HPLC-MS: Detects molecular ions ([M+H]⁺) and identifies byproducts (e.g., truncated peptides or oxidation products) .
- ¹H/¹³C NMR: Confirms regiochemistry and detects residual solvents (e.g., DMF or THF) .
- FT-IR: Validates carbamoyl bond formation (C=O stretch at ~1680–1720 cm⁻¹) .
- Elemental Analysis: Ensures stoichiometric consistency (C, H, N within 0.4% of theoretical values) .
How does the carbamoyl linkage impact the compound’s stability under acidic or basic conditions?
Category: Advanced Research
Answer:
The carbamoyl bond is susceptible to hydrolysis under extreme pH:
- Acidic Conditions (pH < 2): Rapid cleavage occurs, necessitating cautious handling during TFA-mediated deprotection in SPPS .
- Basic Conditions (pH > 9): Gradual degradation observed; stabilize with buffered solutions (pH 7–8) during storage .
- Stability Studies: Use accelerated stability testing (40°C/75% RH) monitored by HPLC to predict shelf life .
What are the key considerations for designing biological interaction studies with this compound?
Category: Advanced Research
Answer:
- Target Selection: Prioritize receptors/enzymes with known affinity for fluorenyl-modified ligands (e.g., proteases or GPCRs) .
- Assay Design:
- Control Experiments: Include unmodified amino acids and Fmoc-protected analogs to isolate the carbamoyl group’s contribution .
How can researchers resolve contradictions in reported biological activity data for similar fluorenyl derivatives?
Category: Advanced Research
Answer:
Discrepancies often arise from variations in:
- Stereochemical Purity: Ensure enantiomeric excess (>98%) via chiral HPLC to exclude activity from unintended stereoisomers .
- Assay Conditions: Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C) across studies .
- Meta-Analysis: Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .
What synthetic routes minimize racemization during the incorporation of this compound into peptides?
Category: Advanced Research
Answer:
- Low-Temperature Coupling: Perform reactions at 0–4°C to reduce base-induced racemization .
- Coupling Reagents: Use Oxyma Pure/DIC instead of HOBt/DIC for lower racemization rates (<0.5%) .
- In Situ Monitoring: Employ circular dichroism (CD) spectroscopy to detect chiral integrity loss during chain elongation .
What safety precautions are critical when handling this compound in the laboratory?
Category: Basic Research
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2B) .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (OSHA PEL: 15 mg/m³ total dust) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How do electronic properties of the fluorenyl group affect spectroscopic characterization?
Category: Advanced Research
Answer:
- UV-Vis Spectroscopy: Fluorenyl’s conjugated system absorbs at ~265 nm (ε ≈ 10,000 M⁻¹cm⁻¹), useful for quantifying concentration .
- Fluorescence Quenching: The carbamoyl group may reduce quantum yield; compare with Fmoc-Cl standards for calibration .
- Mass Spectrometry: MALDI-TOF detects [M+Na]⁺ adducts; account for isotopic patterns (e.g., ⁷⁹Br/⁸¹Br if halogens are present) .
What computational methods predict the compound’s interaction with biological targets?
Category: Advanced Research
Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding poses with receptor active sites (e.g., PD-1/PD-L1) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess complex stability and identify key residues (e.g., hydrogen bonds with Lys or Asp) .
- QSAR Models: Correlate substituent effects (e.g., fluorine position) with IC₅₀ values using MOE or RDKit .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
